molecular formula C6H8O8 B1215922 Hydroxycitric acid CAS No. 6205-14-7

Hydroxycitric acid

Cat. No. B1215922
CAS RN: 6205-14-7
M. Wt: 208.12 g/mol
InChI Key: ZMJBYMUCKBYSCP-UHFFFAOYSA-N
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Description

Hydroxycitric acid (HCA) is primarily derived from the fruit rinds of Garcinia cambogia, Garcinia indica, and Garcinia atroviridis. It has gained attention due to its potential effects on metabolism and weight management. The compound is a known inhibitor of ATP citrate lyase, a critical enzyme in the metabolic process that converts citrate to acetyl-CoA, which is essential for fatty acid synthesis and lipogenesis, particularly during carbohydrate-rich diets (Jena et al., 2002).

Synthesis Analysis

The synthesis of HCA in nature occurs through the metabolic pathways of certain tropical plants, where it exists in several stereoisomeric forms. The commercial extraction and synthesis processes focus on maximizing the yield of the biologically active isomers. Recently, microbial strains have been discovered and genetically engineered to produce HCA, providing a potential alternative source for the compound. These strains, through genome shuffling and other biotechnological advancements, have shown promise in producing HCA efficiently (Yamada et al., 2007).

Molecular Structure Analysis

HCA's molecular structure is crucial to its function as an ATP citrate lyase inhibitor. The active form of HCA, (2S,3S)-HCA, possesses the ability to inhibit this enzyme, thus impacting fatty acid synthesis. The stereochemistry of HCA is significant for its biological activity, as different stereoisomers exhibit varying degrees of efficacy in inhibiting key enzymes involved in lipid metabolism.

Chemical Reactions and Properties

HCA undergoes several chemical reactions relevant to its biological activities. It inhibits ATP citrate lyase, reducing the production of acetyl-CoA necessary for lipogenesis and fatty acid synthesis. This inhibition is central to HCA's proposed weight management benefits. The compound's interaction with enzymes like pancreatic α-amylase and intestinal α-glucosidase further influences carbohydrate metabolism, showcasing its multifaceted biochemical roles (Yamada et al., 2007).

Scientific Research Applications

  • Genotoxicity Evaluation : HCA, commonly used in supplements for reducing food intake and body weight, was evaluated for genotoxicity using bacterial reverse mutation assay, in vitro chromosomal aberration test, and in vivo micronucleus test. The study concluded that HCA did not show mutagenic activity in the Ames test and had no significant mutagenic potency in chromosomal aberration tests, but did increase micronuclei in dose-dependent manners, suggesting its potential to induce micronuclei (Lee & Lee, 2007).

  • Biochemistry and Weight Loss : An extensive review on HCA from Garcinia cambogia, Garcinia indica, and Garcinia atroviridis, highlighted its role as a potent inhibitor of ATP citrate lyase, which is crucial in fatty acid synthesis. This inhibition can lead to suppressed fatty acid synthesis, lipogenesis, food intake, and induced weight loss. However, clinical studies on its efficacy in humans have shown mixed results (Jena et al., 2002).

  • Neuroprotective Effects in Multiple Sclerosis : A study found that HCA exhibits neuroprotective effects on nerve injury caused by multiple sclerosis. It was observed to improve symptoms in mouse models, decrease serum interleukin-6, tumor necrosis factor alpha, nitric oxide, and malondialdehyde levels, and increase superoxide dismutase and glutathione reductase activities (Goudarzvand et al., 2016).

  • Prevention of Calcium Oxalate Stones : HCA demonstrated potential as a lithontriptic agent for calcium oxalate stones in the kidneys. A study using Drosophila melanogaster models of hyperoxaluria showed that hydroxycitric acid tripotassium significantly inhibited the formation of calcium oxalate crystals in a dose-dependent manner (Han et al., 2019).

  • Microbial Production : Research on the microbial production of HCA identified a species of Streptomyces as a producer of HCA. Genome shuffling was applied to improve HCA production, resulting in strains that produce significantly more HCA than the parent strain. This presents an alternative source for HCA production (Yamada et al., 2007).

  • Serotonin Release Effect : A study investigated the effect of HCA on serotonin release from isolated rat brain cortex. It was found that HCA altered the baseline of spontaneous tritium efflux and elicited a concentration-dependent increase in efflux of radiolabeled serotonin (Ohia et al., 2001).

  • Microencapsulation in Food Processing : The microencapsulation of Garcinia cowa fruit extract, which contains HCA, was studied for its use in food products like pasta and bread. This process was aimed at protecting the bioactive ingredient and controlling its release. Results showed that encapsulated HCA exhibited higher antioxidant activity and improved quality characteristics in food products (Pillai et al., 2012; Ezhilarasi et al., 2014).

  • Anti-Obesity Effects : A clinical and computational study on HCA's anti-obesity effects observed significant reductions in body weight, triceps, subscapular, and mid axillary measurements, as well as in serum triglyceride, cholesterol, HDL, and LDL levels in obese individuals following HCA dosage. This suggests its potential for reducing body weight gain and fat accumulation (Tomar et al., 2019).

  • Effects on Serum Sex Hormones : A study investigating the effects of HCA on serum sex hormones in overweight subjects found no significant alteration in serum testosterone, estrone, and estradiol levels, indicating that HCA does not affect these hormone levels significantly (Hayamizu et al., 2008).

Safety And Hazards

Hydroxycitric acid is possibly safe for most people when taken by mouth for 12 weeks or less . It can cause nausea, digestive tract discomfort, and headache when used short-term . Long-term safety is unknown . A meta-analysis published in 2010 revealed that gastrointestinal adverse effects were twice as likely for users of hydroxycitric acid .

Future Directions

Recent advances in Garcinia cambogia nutraceuticals, particularly in relation to its hydroxycitric acid level, have been reviewed . The review presents a holistic overview on novel trends in the production of G. cambogia bioactive components and how extraction optimization is important to ensure the best product quality .

properties

IUPAC Name

1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJBYMUCKBYSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863711
Record name 3-C-Carboxy-2-deoxypentaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydroxypropane-1,2,3-tricarboxylic acid

CAS RN

6205-14-7, 27750-10-3
Record name 1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6205-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxycitric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006205147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-C-Carboxy-2-deoxypentaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Garcinia acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

50 g equivalent of the hydroxy citric acid—potassium salt solution from Example 2 was taken into a glass beaker fitted with a stirring arrangement. To this solution, 43 g of the dried calcium salt from Example 1 was added and the mixture was stirred to yield a clear solution. The resultant solution was spray dried to yield a salt of hydroxycitric acid with the following analysis: potassium content 11% to 18%, calcium content 5% to 12%, structural moisture 3% to 5% and hydroxycitric acid content 70% to 76%. The sodium content was less than 0.5% and lactone less than 0.5%. The combined salt has a solubility of 5 g in 100 mL of deionized water at room temperature. This salt composition is tasteless and white in color. A solution of 5 g in 100 ml of de-ionized sterile water was subjected to an accelerated storage study chamber for 2 months. After 2 months it was observed that the salt did not precipitate out. The solution retained its clarity. Therefore, it can be safely concluded that, after dissolution in water, the salt composition does not decompose during storage.
Name
hydroxy citric acid potassium
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reactant
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43 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,370
Citations
BS Jena, GK Jayaprakasha, RP Singh… - Journal of agricultural …, 2002 - ACS Publications
… (−)-Hydroxycitric acid and (+)-allo-hydroxycitric acid were also … (+)-allo-Hydroxycitric acid was ineffective in modulating the … Both (−)-hydroxycitric acid and (+)-allo-hydroxycitric acid were …
Number of citations: 404 pubs.acs.org
SB Heymsfield, DB Allison, JR Vasselli, A Pietrobelli… - Jama, 1998 - jamanetwork.com
… presence and quantity of hydroxycitric acid in the supplied capsules using an independent testing laboratory. However, we did not measure hydroxycitric acid blood levels or evaluate …
Number of citations: 581 jamanetwork.com
T Yamada, H Hida, Y Yamada - Applied Microbiology and Biotechnology, 2007 - Springer
The tropical plants Garcinia cambogia and Hibiscus subdariffa produce hydroxycitric acid (HCA), of which the absolute configurations are (2S,3S) and (2S,3R), respectively. (2S,3S)-…
Number of citations: 95 link.springer.com
MG Soni, GA Burdock, HG Preuss, SJ Stohs… - Food and Chemical …, 2004 - Elsevier
(−)-Hydroxycitric acid (HCA) is a principle constituent (10–30%) of the dried fruit rind of Garcinia cambogia, a plant native to Southeastern Asia. The dried rind has been used for …
Number of citations: 141 www.sciencedirect.com
RD Mattes, L Bormann - Physiology & behavior, 2000 - Elsevier
(−)-Hydroxycitric acid (HCA) reportedly promotes weight loss, in part, through suppression of hunger. However, this mechanism has never been evaluated in humans in a controlled …
Number of citations: 255 www.sciencedirect.com
H Hida, T Yamada, Y Yamada - Bioscience, biotechnology, and …, 2005 - academic.oup.com
Hydroxycitric acid (HCA) is a major acid component of the tropical plants Garcinia cambogia and Hibiscus subdariffa. (2S,3S)-HCA from G. cambogia was shown to be a potent inhibitor …
Number of citations: 29 academic.oup.com
SE Ohia, CA Opere, AM LeDay, M Bagchi… - Molecular and cellular …, 2002 - Springer
A growing body of evidence demonstrates the efficacy of Garcinia cambogia-derived natural (–)-hydroxycitric acid (HCA) in weight management by curbing appetite and inhibiting body …
Number of citations: 203 link.springer.com
F Márquez, N Babio, M Bulló… - Critical reviews in food …, 2012 - Taylor & Francis
Several studies have shown that Garcinia cambogia plays an important role in the regulation of endogenous lipid biosynthesis. This effect is specially attributed to (-)-hydroxycitric acid (…
Number of citations: 132 www.tandfonline.com
LO Chuah, SK Yeap, WY Ho, BK Beh… - Evidence-Based …, 2012 - hindawi.com
… indica have been found to contain large amounts of hydroxycitric acid (HCA) [7]. It has been widely used as an antiobesity herbal supplement for decades around the world. This is …
Number of citations: 85 www.hindawi.com
I Onakpoya, SK Hung, R Perry, B Wider, E Ernst - Journal of obesity, 2011 - hindawi.com
… The aim of this systematic review is to examine the efficacy of Garcinia extract, hydroxycitric acid (HCA) as a weight reduction agent, using data from randomised clinical trials (RCTs). …
Number of citations: 185 www.hindawi.com

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